molecular formula C22H34O4 B1212096 Diisoheptyl phthalate CAS No. 41451-28-9

Diisoheptyl phthalate

Cat. No.: B1212096
CAS No.: 41451-28-9
M. Wt: 362.5 g/mol
InChI Key: RKELNIPLHQEBJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diisoheptyl phthalate is synthesized through the esterification of phthalic anhydride with isoheptyl alcohols. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of phthalic anhydride with isoheptyl alcohols in the presence of an acid catalyst. The reaction mixture is then purified through distillation to remove any unreacted alcohols and by-products .

Chemical Reactions Analysis

Types of Reactions: Diisoheptyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base, leading to the formation of phthalic acid and isoheptyl alcohols. Transesterification involves the exchange of ester groups between this compound and another alcohol .

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

bis(5-methylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H34O4/c1-17(2)11-7-9-15-25-21(23)19-13-5-6-14-20(19)22(24)26-16-10-8-12-18(3)4/h5-6,13-14,17-18H,7-12,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKELNIPLHQEBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30872297
Record name Bis(5-methylhexyl) phthalate
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Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [Reference #1]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Vapor Pressure

0.0000007 [mmHg]
Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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CAS No.

41451-28-9, 71888-89-6, 90937-19-2
Record name Di-(5-methylhexyl)phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name Bis(5-methylhexyl) phthalate
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Record name 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich
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Record name DIISOHEPTYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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